4-Pentylphenyl ethyl sulfide
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Overview
Description
4-Pentylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring with a pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl ethyl sulfide typically involves the reaction of 4-pentylphenol with ethyl sulfide under specific conditions. One common method is the nucleophilic substitution reaction where 4-pentylphenol is treated with ethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Pentylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It may also be used in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Phenyl ethyl sulfide: Lacks the pentyl substituent, resulting in different chemical and physical properties.
4-Methylphenyl ethyl sulfide: Contains a methyl group instead of a pentyl group, affecting its reactivity and applications.
4-Butylphenyl ethyl sulfide: Similar structure but with a shorter alkyl chain, leading to variations in its chemical behavior.
Uniqueness
4-Pentylphenyl ethyl sulfide is unique due to the presence of the pentyl group, which influences its solubility, reactivity, and potential applications. The longer alkyl chain can enhance its hydrophobic interactions, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
1-ethylsulfanyl-4-pentylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-3-5-6-7-12-8-10-13(11-9-12)14-4-2/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFFNOOXBAESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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